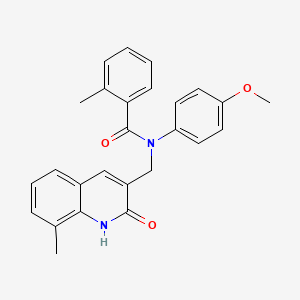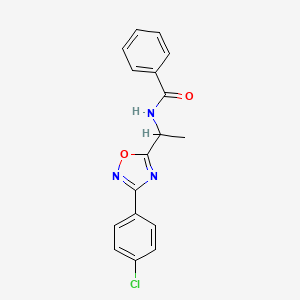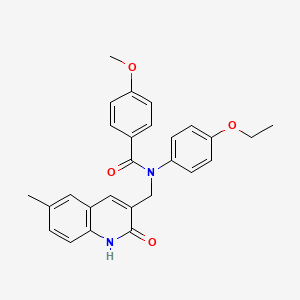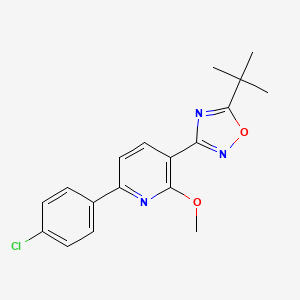![molecular formula C17H18N4O3 B7715681 4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid](/img/structure/B7715681.png)
4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system, and a butanoic acid moiety.
Preparation Methods
The synthesis of 4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazoloquinoline core. This can be achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety, often involving condensation and hydrolysis steps .
Chemical Reactions Analysis
4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The pyrazoloquinoline core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid can be compared with other pyrazoloquinoline derivatives, such as:
4-[(4-Ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline: Known for its apoptosis-inducing activity.
N-{4-[(1-Ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl]phenyl}acetamide: Exhibits significant biological activities and is used in pharmacophore modeling.
The uniqueness of this compound lies in its specific structural features and the presence of the butanoic acid moiety, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-[(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-3-21-17-12(9-11-6-4-5-10(2)15(11)19-17)16(20-21)18-13(22)7-8-14(23)24/h4-6,9H,3,7-8H2,1-2H3,(H,23,24)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDWJKKRWBTIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)
![N-[1-(4-chlorophenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7715610.png)

![4-tert-butyl-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B7715627.png)
![N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide](/img/structure/B7715635.png)

![N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide (non-preferred name)](/img/structure/B7715645.png)
![methyl 4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoate](/img/structure/B7715647.png)
![N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline](/img/structure/B7715654.png)


![1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7715670.png)

